molecular formula C16H11F6NO B2416808 3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide CAS No. 303145-01-9

3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide

Cat. No.: B2416808
CAS No.: 303145-01-9
M. Wt: 347.26
InChI Key: REEHEFAEZXLPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. The incorporation of trifluoromethyl groups is a well-established strategy in lead optimization, as this moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . This compound features a benzamide core, a functional group prevalent in a quarter of all clinically approved drugs and numerous bioactive molecules, including those with applications in central nervous system (CNS) disorders . Its structure serves as a critical building block for constructing more complex bioactive molecules, particularly in the synthesis of compounds for investigating new anti-cancer and antimicrobial agents . Researchers can utilize this compound as a key intermediate to develop potential therapeutics targeting a range of diseases, leveraging the advantageous properties conferred by its distinct chemical architecture .

Properties

IUPAC Name

3-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO/c17-15(18,19)12-5-1-3-10(7-12)9-23-14(24)11-4-2-6-13(8-11)16(20,21)22/h1-8H,9H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEHEFAEZXLPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. .

Scientific Research Applications

3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide can be compared with other trifluoromethylated compounds, such as:

Q & A

Basic: What are the optimal synthetic routes for 3-(trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via amide coupling between 3-(trifluoromethyl)benzoyl chloride and 3-(trifluoromethyl)benzylamine. Key steps include:

  • Reagent Preparation: 3-(Trifluoromethyl)benzoyl chloride is synthesized by treating 3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux .
  • Coupling Reaction: The benzoyl chloride reacts with 3-(trifluoromethyl)benzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) to neutralize HCl .
  • Purification: The crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Purity Validation: High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) identify trifluoromethyl (-CF₃) groups (δ ~120-125 ppm in ¹³C NMR) and benzyl protons (δ ~4.5 ppm for -CH₂-) .
  • FTIR: Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and C-F (~1100–1250 cm⁻¹) confirm functional groups .
  • X-ray Crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves spatial arrangement of trifluoromethyl groups and amide bonds. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

Advanced: How can the spatial arrangement of trifluoromethyl groups influence intermolecular interactions in crystallographic studies?

Methodological Answer:
Trifluoromethyl groups exhibit strong electron-withdrawing effects and participate in halogen bonding or π-π stacking. For example:

  • Halogen Bonding: The fluorine atoms in -CF₃ can form weak interactions with electron-deficient aromatic rings, stabilizing crystal lattices.
  • Packing Analysis: Using Mercury software, analyze intermolecular distances (≤3.5 Å) and angles (90–180°) to map interactions. SHELX-refined structures often reveal orthogonal -CF₃ orientations to minimize steric clashes .

Advanced: What mechanistic insights explain this compound’s antimicrobial activity against drug-resistant pathogens?

Methodological Answer:

  • Target Identification: In vitro assays (e.g., microbroth dilution) show activity against MRSA (MIC = 8–16 µg/mL). Mechanistic studies suggest inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), critical for fatty acid biosynthesis .
  • Binding Studies: Molecular docking (AutoDock Vina) predicts strong binding affinity (-9.2 kcal/mol) to FabI’s active site, with -CF₃ groups enhancing hydrophobic interactions .

Advanced: How do structural modifications (e.g., halogen substitution) affect structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Screening: Compare analogues like 5-chloro or 3-fluoro derivatives (synthesized via Ullmann coupling or nucleophilic substitution).
  • Activity Trends: Chlorine at the 5-position increases lipophilicity (logP +0.5), enhancing membrane penetration but reducing solubility. Fluorine improves metabolic stability via C-F bond inertness .
  • Data Analysis: IC₅₀ values from enzyme inhibition assays (e.g., FabI) are plotted against Hammett σ constants to quantify electronic effects .

Advanced: How can researchers resolve contradictions in reported biological activity data across similar benzamide derivatives?

Methodological Answer:

  • Standardized Assays: Use CLSI guidelines for antimicrobial testing to minimize variability. For example, fixed inoculum size (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .
  • Meta-Analysis: Apply multivariate regression to published data (e.g., Web of Science entries) to isolate variables like substituent position or assay pH .

Advanced: What computational strategies optimize pharmacokinetic properties without compromising efficacy?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate bioavailability (≥30%) and blood-brain barrier penetration (BBBP). -CF₃ groups reduce BBBP but improve plasma protein binding (~90%) .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl ester) at the amide nitrogen to enhance solubility. In vivo hydrolysis in plasma regenerates the active form .

Advanced: What are the stability challenges in formulating this compound for long-term storage?

Methodological Answer:

  • Degradation Pathways: Accelerated stability studies (40°C/75% RH for 6 months) reveal amide bond hydrolysis as the primary degradation route.
  • Formulation Solutions: Lyophilization with cryoprotectants (trehalose) or storage in amber vials under nitrogen atmosphere minimizes hydrolytic and photolytic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.